molecular formula C29H30N6O6 B141936 Olmesartan-d4 Medoxomil CAS No. 1127298-55-8

Olmesartan-d4 Medoxomil

Numéro de catalogue: B141936
Numéro CAS: 1127298-55-8
Poids moléculaire: 562.6 g/mol
Clé InChI: UQGKUQLKSCSZGY-WQKXEYJYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Olmesartan-d4 Medoxomil is a complex organic compound with a unique structure that combines multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Olmesartan-d4 Medoxomil involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment to ensure consistent quality and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Olmesartan-d4 Medoxomil can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Applications De Recherche Scientifique

Chemistry

In chemistry, Olmesartan-d4 Medoxomil is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity may allow it to target specific proteins or enzymes, making it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of polymers, coatings, and other advanced materials.

Mécanisme D'action

The mechanism of action of Olmesartan-d4 Medoxomil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

What sets Olmesartan-d4 Medoxomil apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Activité Biologique

Olmesartan-d4 medoxomil is a deuterated form of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its therapeutic potential and mechanisms.

Overview of this compound

Chemical Structure and Mechanism of Action

  • This compound is a prodrug that is rapidly converted to olmesartan in the gastrointestinal tract. The deuteration enhances metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.
  • The primary mechanism involves selective inhibition of the angiotensin II type 1 receptor (AT1R), which prevents the vasoconstrictive effects of angiotensin II, leading to decreased blood pressure and reduced cardiovascular strain .

Pharmacodynamics

Effects on Blood Pressure and Cardiovascular Health

  • Clinical studies demonstrate that olmesartan medoxomil significantly lowers both systolic and diastolic blood pressure in hypertensive patients. In pooled analyses, it was found to be more effective than placebo, with significant reductions observed within two weeks of treatment .
  • In patients with type 2 diabetes, olmesartan medoxomil not only lowers blood pressure but also reduces renal vascular resistance and oxidative stress, indicating protective renal effects .

Inflammatory Markers

  • Research indicates that olmesartan medoxomil reduces levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting potential benefits in managing atherosclerosis and overall cardiovascular risk .

Pharmacokinetics

Absorption and Metabolism

  • Upon oral administration, olmesartan medoxomil is rapidly absorbed and converted to olmesartan, achieving peak plasma concentrations between 1.4 to 2.8 hours after dosing. The bioavailability increases significantly from 4.5% to approximately 28.6% due to the prodrug formulation .

Elimination

  • The drug exhibits a half-life ranging from 10 to 15 hours, allowing for once-daily dosing. Approximately 60% of the drug is excreted unchanged in feces, with renal elimination accounting for about 10-16% .

Case Studies and Clinical Trials

Efficacy in Hypertension Management

  • A study involving hypertensive patients demonstrated that olmesartan medoxomil provided superior blood pressure control compared to other ARBs like losartan and valsartan. Patients treated with olmesartan achieved better outcomes in terms of sustained blood pressure reduction over 24 hours .

Combination Therapy Studies

  • In trials assessing combination therapies, olmesartan medoxomil combined with hydrochlorothiazide showed enhanced efficacy compared to other combinations, highlighting its role as a valuable option in treatment-resistant hypertension cases .

Data Tables

Parameter Olmesartan Medoxomil Losartan Valsartan
Mechanism AT1R antagonistAT1R antagonistAT1R antagonist
Bioavailability 28.6%~33%~23%
Half-life (hours) 10-152 (losartan)6
Peak Plasma Concentration (mg/L) 0.22 - 2.1~0.5~0.7
Renal Excretion (%) 10-16~30~30

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGKUQLKSCSZGY-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.